molecular formula C17H20N2O4 B2664895 N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide CAS No. 1428379-42-3

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide

Cat. No. B2664895
M. Wt: 316.357
InChI Key: KUEMQBHOFUGXMU-UHFFFAOYSA-N
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Description

Furan is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It is considered to be a structural alert with the formula C4H4S . Amides are a type of functional group that contain a carbonyl group (C=O) linked to a nitrogen atom. They are commonly found in many biological and synthetic compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Furan has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .

Scientific Research Applications

DNA Adduct Formation and Mutagenic Effects

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide, due to its structural similarity to certain environmental pollutants and mutagens, can be instrumental in understanding DNA adduct formation. Such compounds have been studied for their ability to bind to DNA upon metabolic activation, leading to potential mutagenic effects, as observed in studies involving similar compounds like 1-nitropyrene (Howard et al., 1983).

Synthesis of Energetic Materials

Research on derivatives of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide can lead to the development of high-performance energetic materials. Compounds with similar structures have been synthesized, showcasing properties like high density and thermal stability, suggesting potential applications in this domain (Zhang & Shreeve, 2014).

Catalytic Activity in Chemical Reactions

The compound and its analogs can enhance catalytic activity in various chemical reactions. For instance, similar compounds have been used to promote Cu-catalyzed N-arylation of anilines and secondary amines, showcasing their utility in facilitating complex chemical processes (Bhunia et al., 2017).

Pharmaceutical Applications

Compounds structurally similar to N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide have been investigated for their pharmacological properties, including potential antidepressant and antianxiety activities. This suggests the possibility of exploring similar therapeutic applications for N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide (Kumar et al., 2017).

Role in Inhibiting Enzyme Activities

Studies on compounds with structural similarities have shown potential in inhibiting enzyme activities, which can be critical in areas like cancer chemotherapy and malaria treatment. Such research opens avenues for using N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide in similar biomedical applications (Alnabulsi et al., 2018).

Development of Biologically Active Compounds

The compound and its derivatives can be pivotal in synthesizing new biologically active compounds with diverse pharmacological properties. Research in this area focuses on creating molecules with unique structural features, contributing to the development of novel therapeutic agents (Aniskova et al., 2017).

Future Directions

The future directions for this compound would depend on its specific applications. Furan derivatives are of great interest in the field of medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-12(13-5-3-2-4-6-13)19-17(22)16(21)18-9-7-15(20)14-8-10-23-11-14/h2-6,8,10-12,15,20H,7,9H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEMQBHOFUGXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide

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